molecular formula C24H18N2 B14594302 Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- CAS No. 61077-85-8

Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-

Cat. No.: B14594302
CAS No.: 61077-85-8
M. Wt: 334.4 g/mol
InChI Key: GBAIDXZPGWTPES-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- is a complex organic compound belonging to the class of heterocyclic aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- typically involves multi-step organic reactions. One common method includes the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and amination reactions . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride. Reaction conditions often involve refluxing in ethanol or other solvents, with catalysts such as cobalt oxide or titanium dioxide to facilitate the reactions .

Major Products

The major products formed from these reactions include pyrazolo[3,4-b]quinoline derivatives and benzo[b][1,8]naphthyridine derivatives, which have significant pharmacological properties .

Scientific Research Applications

Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with DNA replication and repair processes. These interactions make it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61077-85-8

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

3-methyl-N-naphthalen-1-ylbenzo[h]quinolin-4-amine

InChI

InChI=1S/C24H18N2/c1-16-15-25-24-20-11-5-3-8-18(20)13-14-21(24)23(16)26-22-12-6-9-17-7-2-4-10-19(17)22/h2-15H,1H3,(H,25,26)

InChI Key

GBAIDXZPGWTPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

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